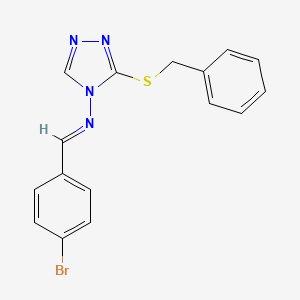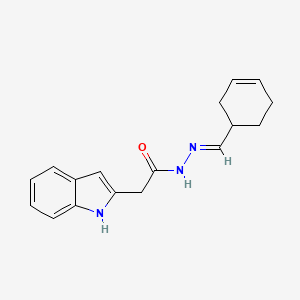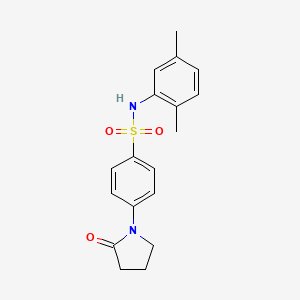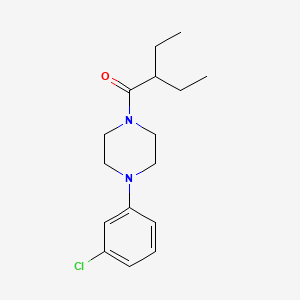
3-(benzylthio)-N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylthio)-N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBTA and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
BBTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBTA has been shown to exhibit potent antitumor activity against various cancer cell lines. BBTA also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In material science, BBTA has been used as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. In catalysis, BBTA has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
Wirkmechanismus
The mechanism of action of BBTA is not fully understood. However, it has been proposed that BBTA exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. BBTA has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
BBTA has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. BBTA has also been shown to exhibit antibacterial and antifungal activity against various microorganisms. In addition, BBTA has been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
BBTA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. BBTA also exhibits interesting properties, such as luminescence and conductivity, which make it a potential building block for the synthesis of new materials. However, BBTA has some limitations, including its low solubility in water, which limits its use in certain applications.
Zukünftige Richtungen
Related to BBTA include the development of new analogs with improved properties, the study of its mechanism of action, and its potential applications in catalysis.
Synthesemethoden
BBTA can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde and 3-(benzylthio)-4H-1,2,4-triazole-4-amine in the presence of a base. Other methods involve the reaction of 4-bromobenzaldehyde with 3-(benzylthio)-1H-1,2,4-triazole in the presence of a catalyst. The synthesis of BBTA requires careful optimization of the reaction conditions to obtain a high yield and purity.
Eigenschaften
IUPAC Name |
(E)-N-(3-benzylsulfanyl-1,2,4-triazol-4-yl)-1-(4-bromophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S/c17-15-8-6-13(7-9-15)10-19-21-12-18-20-16(21)22-11-14-4-2-1-3-5-14/h1-10,12H,11H2/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQBWWPOWMUGI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

